3,4,5,6-Tetradehydrospartein-2-one
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Overview
Description
Anagyrine is an alkaloid.
Scientific Research Applications
Structure-Activity Relationship in Heparin
This study discusses the synthesis and properties of specific saccharides and their interactions with antithrombin III, which could relate to the broader field of molecular interactions and synthesis in which 3,4,5,6-Tetradehydrospartein-2-one might be studied (Choay et al., 1983).
Metal-Catalyzed One-Pot Synthesis of Tetrazines
This paper discusses a method for synthesizing tetrazines from nitriles, which may provide insights into synthetic methods that could be relevant to the study of 3,4,5,6-Tetradehydrospartein-2-one (Yang et al., 2012).
Variants of the Cell Recognition Site of Fibronectin
This research explores the structural requirements for cell recognition sites in fibronectin, potentially offering a perspective on molecular structure-function relationships relevant to the study of 3,4,5,6-Tetradehydrospartein-2-one (Pierschbacher & Ruoslahti, 1984).
Periodicity of Leucine and Tandem Repetition in Leucine-rich Alpha 2-Glycoprotein
This study delves into the structure of a specific glycoprotein, which may be relevant in understanding the structural biology aspects related to 3,4,5,6-Tetradehydrospartein-2-one (Takahashi et al., 1985).
A Tetranectin-Related Protein in Human Embryonal Fibroblasts
This paper discusses the production and secretion of a tetranectin-related protein by fibroblasts, possibly offering insights into protein synthesis and function, which could be relevant to the study of 3,4,5,6-Tetradehydrospartein-2-one (Clemmensen et al., 1991).
properties
Product Name |
3,4,5,6-Tetradehydrospartein-2-one |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13+/m0/s1 |
InChI Key |
FQEQMASDZFXSJI-YNEHKIRRSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Pictograms |
Acute Toxic; Health Hazard |
synonyms |
anagyrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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